molecular formula C15H16O9 B190904 Daphnin CAS No. 486-55-5

Daphnin

Cat. No.: B190904
CAS No.: 486-55-5
M. Wt: 340.28 g/mol
InChI Key: HOIXTKAYCMNVMY-PVOAASPHSA-N
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Description

Daphnin is a naturally occurring compound found in plants of the genus Daphne, particularly in Daphne mezereum. It is a hydroxycoumarin glycoside with the chemical formula C15H16O9 . This compound is known for its various biological activities and is considered a plant toxin. It is one of the active compounds responsible for the pharmacological properties of Daphne species .

Preparation Methods

Synthetic Routes and Reaction Conditions

Daphnin can be synthesized through enzymatic glycosylation of daphnetin, a dihydroxy coumarin. The reaction is catalyzed by the enzyme O-dihydroxy coumarin 7-O-glucosyltransferase. In Daphne odora and possibly other Daphne species, this compound is formed from p-glucosyl oxycinnamic acid. The formed this compound can be converted to 8-glucoside by the enzyme transglucosidase using hydrolysis and glycosidation .

Industrial Production Methods

Industrial production of this compound typically involves extraction from plant sources such as Daphne mezereum. The extraction process often uses solvents like absolute ethanol, methanol, and chloroform in various concentrations. These solvents are used as eluting systems for separation procedures on silica gel columns and as mobile phases for thin-layer chromatography (TLC) .

Chemical Reactions Analysis

Types of Reactions

Daphnin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Daphnetin

    Hydrolysis: Daphnetin

    Glycosylation: This compound

Scientific Research Applications

Daphnin has a wide range of scientific research applications, including:

Mechanism of Action

Daphnin exerts its effects through several molecular targets and pathways. For its neuroprotective action, this compound reduces Toll-like receptor-4 (TLR-4), nuclear factor-ĸβ (NF-ĸβ), and other pro-inflammatory cytokines. It also inhibits JAK/STAT phosphorylation, which is responsible for the increase of pro-inflammatory cytokines and enzymes, culminating in the reduction of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) levels .

Comparison with Similar Compounds

Daphnin is compared with other hydroxycoumarin glycosides and coumarin derivatives. Similar compounds include:

This compound is unique due to its specific glycosylation pattern and its presence in the Daphne species, which contributes to its distinct pharmacological profile .

Properties

IUPAC Name

8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O9/c16-5-8-10(18)12(20)13(21)15(23-8)22-7-3-1-6-2-4-9(17)24-14(6)11(7)19/h1-4,8,10,12-13,15-16,18-21H,5H2/t8-,10-,12+,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIXTKAYCMNVMY-PVOAASPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=O)O2)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C2=C1C=CC(=O)O2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197563
Record name Daphnin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486-55-5
Record name Daphnin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Daphnin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daphnin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAPHNIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4REW3G17G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of daphnin?

A1: this compound has the molecular formula C15H16O9 and a molecular weight of 340.28 g/mol. []

Q2: In what plants is this compound found?

A2: this compound is found in various plant species, particularly those belonging to the Daphne genus, including Daphne mezereum, Daphne oleoides, and Daphne gnidium. [, , , ] It has also been identified in other plant families, such as Rhododendron lepidotum (Ericaceae), Crucianella graeca (Rubiaceae), and Chloranthus multistachys. [, , , ]

Q3: What is the structure of this compound?

A3: this compound is a coumarin glycoside, specifically 7-(β-D-glucopyranosyloxy)-8-hydroxycoumarin. This means a glucose molecule (β-D-glucopyranosyl) is attached to the 7-hydroxyl group of the 8-hydroxycoumarin (daphnetin) molecule. []

Q4: What are the potential therapeutic benefits of this compound?

A4: Research suggests this compound possesses potential therapeutic properties, including:* Hypouricemic effects: Studies in hyperuricemic mice models indicate this compound may lower serum uric acid levels. []* Wound healing: this compound has been investigated for its potential in wound treatment and skin wrinkle reduction. [, ]* Antimicrobial activity: Studies have shown this compound exhibits antibacterial activity against certain bacterial strains, such as Bacillus lentus and Escherichia coli. []

Q5: How does this compound affect uric acid levels?

A5: While the exact mechanism of action remains to be fully elucidated, studies suggest that this compound might exert its hypouricemic effect through modulating the activity of enzymes involved in uric acid metabolism. Further research is needed to confirm these findings. []

Q6: Is this compound metabolized in the body?

A8: While specific details regarding this compound metabolism are limited in the provided research, it is known that plants can convert this compound to daphnetin-8-glucoside through enzymatic processes. Further studies are needed to determine the metabolic fate of this compound in mammals. [, ]

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